molecular formula C18H20Br2N2 B14679018 2,6-Bis(bromomethyl)-1,4-diphenylpiperazine CAS No. 30788-18-2

2,6-Bis(bromomethyl)-1,4-diphenylpiperazine

Cat. No.: B14679018
CAS No.: 30788-18-2
M. Wt: 424.2 g/mol
InChI Key: QNWZNKFPHRJKSB-UHFFFAOYSA-N
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Description

2,6-Bis(bromomethyl)-1,4-diphenylpiperazine is a chemical compound known for its unique structure and reactivity It features a piperazine ring substituted with bromomethyl groups at the 2 and 6 positions and phenyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(bromomethyl)-1,4-diphenylpiperazine typically involves the bromination of 1,4-diphenylpiperazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(bromomethyl)-1,4-diphenylpiperazine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include methyl-substituted derivatives.

Scientific Research Applications

2,6-Bis(bromomethyl)-1,4-diphenylpiperazine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules with therapeutic properties.

    Material Science: It is used in the development of novel polymers and materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,6-Bis(bromomethyl)-1,4-diphenylpiperazine involves its reactivity with nucleophiles and electrophiles. The bromomethyl groups are particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced through chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(bromomethyl)naphthalene
  • 2,6-Bis(bromomethyl)pyridine
  • 1,4-Bis(bromomethyl)benzene

Uniqueness

2,6-Bis(bromomethyl)-1,4-diphenylpiperazine is unique due to the presence of both bromomethyl and phenyl groups on the piperazine ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, 2,6-Bis(bromomethyl)naphthalene and 2,6-Bis(bromomethyl)pyridine lack the piperazine ring, which significantly alters their chemical behavior and applications. The phenyl groups in this compound also contribute to its stability and potential interactions with biological targets.

Properties

CAS No.

30788-18-2

Molecular Formula

C18H20Br2N2

Molecular Weight

424.2 g/mol

IUPAC Name

2,6-bis(bromomethyl)-1,4-diphenylpiperazine

InChI

InChI=1S/C18H20Br2N2/c19-11-17-13-21(15-7-3-1-4-8-15)14-18(12-20)22(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

QNWZNKFPHRJKSB-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(CN1C2=CC=CC=C2)CBr)C3=CC=CC=C3)CBr

Origin of Product

United States

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